Physicochemical Characterization and Synthetic Utility of (2-Bromo-benzyl)-ethyl-amine
Physicochemical Characterization and Synthetic Utility of (2-Bromo-benzyl)-ethyl-amine
Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Molecular Identity
(2-Bromo-benzyl)-ethyl-amine (IUPAC: N-(2-Bromobenzyl)ethanamine) is a secondary amine intermediate critical in the synthesis of heterocyclic pharmaceuticals and neuroactive ligands.[1] Its structural utility lies in the ortho-bromo substitution, which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation-mediated cyclization to form isoquinolines.[1]
This guide provides a definitive breakdown of its physical constants, a validated reductive amination protocol, and analytical characterization standards.
Core Physicochemical Profile[1]
| Property | Value / Description | Reliability |
| Molecular Weight (Free Base) | 214.10 g/mol | Calculated ( |
| Molecular Weight (HCl Salt) | 250.56 g/mol | Stoichiometric |
| Exact Mass | 213.0153 | High Res MS |
| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl) | Observation |
| Boiling Point | ~115–120 °C at 15 mmHg | Predicted/Analogous |
| pKa (Conjugate Acid) | ~9.5 | Est.[1] for |
| LogP | 2.6 – 2.9 | Est. (Lipophilic) |
Synthetic Methodologies
Two primary routes exist for synthesis: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is the industry standard due to higher selectivity for the secondary amine, whereas Method B often results in over-alkylation (tertiary amine formation).
Method A: Reductive Amination (Recommended)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that preferentially reduces the intermediate imine over the aldehyde, minimizing side reactions.
Reaction Logic:
-
Imine Formation: Condensation of 2-bromobenzaldehyde with ethylamine.[1]
-
Reduction: In situ reduction of the iminium species by STAB.
-
Selectivity: STAB is less basic and slower to react with aldehydes than
, preventing direct reduction of the starting aldehyde to benzyl alcohol.
Protocol Steps:
-
Reagents:
-
2-Bromobenzaldehyde (1.0 eq, 10 mmol)[1]
-
Ethylamine (2.0 M in THF, 1.2 eq, 12 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)
-
Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
-
Procedure:
-
Step 1: Charge a flame-dried flask with 2-bromobenzaldehyde and DCE (5 mL/mmol).
-
Step 2: Add Ethylamine solution and AcOH. Stir at Room Temperature (RT) for 30–60 minutes to establish imine equilibrium.
-
Step 3: Cool to 0°C. Add STAB portion-wise over 10 minutes. (Evolution of gas may occur).[2]
-
Step 4: Warm to RT and stir for 12–16 hours under Nitrogen. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Step 5 (Quench): Quench with saturated aqueous
. Stir vigorously for 20 minutes until gas evolution ceases. -
Step 6 (Workup): Extract with DCM (3x).[3] Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
Method B: Nucleophilic Substitution ( )
Note: Provided for context; generally discouraged due to dialkylation byproducts.
-
Reagents: 2-Bromobenzyl bromide + Ethylamine (excess).[1]
-
Risk: The product is more nucleophilic than the starting amine, leading to N,N-diethyl-2-bromobenzylamine.[1]
Synthesis Workflow Diagram
Caption: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to minimize direct aldehyde reduction.
Analytical Characterization (Validation)
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
Proton NMR ( -NMR, 400 MHz, )
- 7.55 (d, 1H): Aromatic proton ortho to Bromine (Deshielded).
- 7.25–7.10 (m, 3H): Remaining aromatic protons.
-
3.88 (s, 2H): Benzylic methylene (
).[1] Key diagnostic peak. - 2.70 (q, 2H): Methylene of the ethyl group.
- 1.15 (t, 3H): Methyl of the ethyl group.
-
1.50 (br s, 1H): Amine
(Chemical shift varies with concentration).
Mass Spectrometry (ESI-MS)[1]
-
Parent Ion
: 214.1 / 216.1 (1:1 ratio). -
Isotope Pattern: The presence of Bromine (
and ) creates a distinctive "twin peak" doublet of equal intensity separated by 2 mass units. This is the primary confirmation of the halogen's presence.
Fragmentation Logic Diagram
The following diagram illustrates the expected fragmentation pattern in Mass Spectrometry, crucial for structural confirmation.
Caption: Primary MS fragmentation pathways: Benzylic cleavage yields the stabilized tropylium-like cation.[1]
Applications in Drug Development
The (2-Bromo-benzyl)-ethyl-amine scaffold is a privileged structure in medicinal chemistry.[1]
-
Heck/Suzuki Coupling Precursor: The ortho-bromide allows for the rapid library generation of biaryl compounds.
-
Intramolecular Cyclization: Used to synthesize tetrahydroisoquinolines and isoindolines via Pd-catalyzed intramolecular amination.[1]
-
CNS Ligand Design: This scaffold mimics the dopamine/serotonin pharmacophore. It is structurally related to the "25x-NBOMe" class of potent 5-HT2A agonists, where the N-benzyl group (often methoxy-substituted) confers high receptor affinity.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 334072, 2-Bromobenzylamine." PubChem.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.



